molecular formula C18H27N3O3 B2671624 N1-ethyl-N2-(4-(2-phenylmorpholino)butyl)oxalamide CAS No. 954085-87-1

N1-ethyl-N2-(4-(2-phenylmorpholino)butyl)oxalamide

Cat. No.: B2671624
CAS No.: 954085-87-1
M. Wt: 333.432
InChI Key: LBLJKEMXKWVNLV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N1-ethyl-N2-(4-(2-phenylmorpholino)butyl)oxalamide is a useful research compound. Its molecular formula is C18H27N3O3 and its molecular weight is 333.432. The purity is usually 95%.
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Scientific Research Applications

Polyamine Catabolism and Antitumor Agents

Research has explored the role of polyamine analogs, like N1-ethyl-N11-[(cyclopropyl)methyl]-4,8,-diazaundecane (a compound related to N1-ethyl-N2-(4-(2-phenylmorpholino)butyl)oxalamide), in inducing programmed cell death (PCD) in cancer cells. This process involves the superinduction of spermidine/spermine N1-acetyltransferase (SSAT) and suggests that the cytotoxic activity of these compounds may partly be due to oxidative stress resulting from hydrogen peroxide (H2O2) production (Ha et al., 1997).

Drug Delivery Vehicles

Another study focused on aminoalcohol-based bis-(aminoalcohol)oxalamides for developing novel dermal and topical drug delivery systems. This research illustrates the use of these compounds in creating supramolecular organogels, which can effectively control the release rate of non-steroidal anti-inflammatory drugs like Ibuprofen, highlighting their potential as innovative drug delivery vehicles (Uzan et al., 2016).

Synthetic Organic Chemistry

The synthesis and characterization of di- and mono-oxalamides through a novel acid-catalyzed rearrangement of 2-substituted-3-(2-nitrophenyl)oxiranes have been developed. This methodology offers a new route for creating N-(2-carboxyphenyl)aryloxalmonoamides and N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides, presenting an operationally simple and high-yielding approach for producing these compounds (Mamedov et al., 2016).

Crystal Morphology and Polymer Science

In the field of polymer science, a study on the crystal morphology, crystallization behavior, and thermal stability of poly(1,4-butylene adipate) modulated by a oxalamide derivative (N1,N1'-(ethane-1,2-diyl)bis(N2-phenyloxalamide)) as a nucleating agent has shown that these compounds can significantly influence the crystallization rate and thermal stability of polymers. This research provides insights into the use of oxalamide derivatives in modifying polymer properties for various applications (Yang et al., 2017).

Electrochemical Synthesis of Hydrogen Peroxide

Mesoporous nitrogen-doped carbon derived from an ionic liquid closely related to this compound has been identified as an effective, economical, and selective metal-free catalyst for the electrochemical synthesis of hydrogen peroxide. This catalyst could lead to a safe, sustainable, and cost-effective method for hydrogen peroxide production, highlighting the environmental and industrial significance of such compounds (Fellinger et al., 2012).

Properties

IUPAC Name

N-ethyl-N'-[4-(2-phenylmorpholin-4-yl)butyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27N3O3/c1-2-19-17(22)18(23)20-10-6-7-11-21-12-13-24-16(14-21)15-8-4-3-5-9-15/h3-5,8-9,16H,2,6-7,10-14H2,1H3,(H,19,22)(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBLJKEMXKWVNLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C(=O)NCCCCN1CCOC(C1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.